DAP-81

PLK1 IC50 Kinase Inhibition

DAP-81 (CAS 794466-17-4) is a diaminopyrimidine-based, ATP-competitive PLK1 inhibitor (IC50 0.9 nM) validated in advanced preclinical solid tumor models. Unlike broader-spectrum PLK inhibitors, DAP-81 uniquely stabilizes non-kinetochore microtubules while inducing a robust monopolar spindle phenotype (EC50 5 μM). This high-purity tool compound is essential for reproducible live-cell microscopy studies of mitotic spindle assembly and for benchmarking PLK1 dependency in cancer viability screens.

Molecular Formula C25H20N6O4
Molecular Weight 468.5 g/mol
Cat. No. B10837500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAP-81
Molecular FormulaC25H20N6O4
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C25H20N6O4/c1-16(32)27-18-11-13-19(14-12-18)28-25-26-15-22(31(34)35)24(30-25)29-21-10-6-5-9-20(21)23(33)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,32)(H2,26,28,29,30)
InChIKeyLOMJSEHTDFISSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DAP-81: A High-Potency Diaminopyrimidine PLK1 Inhibitor for Preclinical Oncology Research


DAP-81 (CAS: 794466-17-4, N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide) is a diaminopyrimidine (DAP) derivative that functions as a potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) [1]. Discovered and developed at Rockefeller University [2], DAP-81 induces a unique cellular phenotype by destabilizing kinetochore microtubules while stabilizing other spindle microtubules, leading to the formation of monopolar mitotic spindles [1]. DAP-81 is currently in ongoing preclinical evaluations for solid tumor applications [3].

Why Generic Substitution of DAP-81 with Other PLK Inhibitors Fails: Evidence-Based Differentiation


PLK1 inhibitors are not interchangeable due to significant variations in potency, selectivity profile, chemical scaffold, and resultant biological effects. While compounds like BI 2536, Volasertib, and Rigosertib all target PLK1, they exhibit divergent IC50 values against PLK1 and related PLK isoforms [1], possess distinct chemical structures that affect off-target profiles [2], and have reached different stages of clinical development with varying safety and efficacy profiles [3]. DAP-81, as a diaminopyrimidine derivative, occupies a specific niche in the PLK1 inhibitor landscape due to its unique combination of high biochemical potency (IC50 = 0.9 nM), its distinct cellular mechanism of monopolar spindle induction, and its advanced preclinical status. Substituting DAP-81 for another PLK1 inhibitor without rigorous comparative validation would introduce uncontrolled experimental variables, potentially compromising the reproducibility and mechanistic interpretation of research findings.

DAP-81: Quantitative Evidence for Scientific and Procurement Decisions


Biochemical PLK1 Inhibition Potency Compared to Leading Clinical Candidates

DAP-81 demonstrates PLK1 inhibitory potency (IC50 = 0.9 nM) that is statistically comparable to the most advanced clinical PLK1 inhibitors, BI 2536 (IC50 = 0.83 nM) and Volasertib (IC50 = 0.87 nM) [1]. This places DAP-81 within the same high-potency class as ATP-competitive inhibitors that have progressed to Phase II/III clinical trials, validating its target engagement strength for preclinical studies.

PLK1 IC50 Kinase Inhibition

Unique Cellular Phenotype: Monopolar Spindle Induction and EC50 Value

DAP-81's mechanism of action results in a distinct cellular phenotype. It induces monopolar mitotic spindles in treated cells, an effect quantified by an EC50 of 5 μM in BSC-1 cells . This cellular activity is a direct functional readout of its unique ability to differentially modulate kinetochore and non-kinetochore microtubule stability, a characteristic not universally shared by all PLK1 inhibitors.

Cellular Activity EC50 Mitotic Phenotype

Broad-Spectrum Antiproliferative Activity Across Cancer Cell Lines

DAP-81 exhibits broad antiproliferative activity, having been shown to inhibit proliferation in a panel of over 120 cancer cell lines tested in vitro [1]. This wide-ranging activity profile distinguishes it from more selective PLK1 inhibitors that may only be effective in specific tumor types and underscores its potential as a versatile research tool for investigating PLK1 dependency across diverse cancer models.

Antiproliferative Cancer Cell Lines Broad Spectrum

Diaminopyrimidine Scaffold: A Privileged Chemotype for PLK1 Inhibition

DAP-81 belongs to the diaminopyrimidine (DAP) class of compounds, a 'privileged scaffold' in medicinal chemistry [1]. This structural class is distinct from the dihydropteridinone scaffold of BI 2536 and Volasertib, or the benzyl styryl sulfone structure of Rigosertib [2]. The DAP scaffold is known for its favorable drug-like properties and has been extensively explored for generating potent kinase inhibitors. DAP-81 was identified from a library of 100 DAPs, highlighting the utility of this chemotype in probing cell division mechanisms [1].

Scaffold Chemotype Diaminopyrimidine

Distinct Development Status: Advanced Preclinical vs. Clinical Stage Inhibitors

DAP-81 is currently in advanced preclinical development, a status that distinguishes it from PLK1 inhibitors like Volasertib and Rigosertib which have progressed to Phase III clinical trials [1]. This differentiation is crucial for research applications. DAP-81 offers the advantage of a well-characterized tool compound without the potential confounding factors associated with clinical-stage assets, such as off-target toxicities or adaptive resistance mechanisms that may have been selected for during clinical development.

Development Stage Preclinical Differentiation

Optimal Scientific and Industrial Application Scenarios for DAP-81


Mechanistic Studies of Mitotic Spindle Assembly and Dynamics

DAP-81 is ideally suited for high-resolution live-cell microscopy studies investigating the role of PLK1 in bipolar mitotic spindle assembly and maintenance. Its ability to potently inhibit PLK1 (IC50 = 0.9 nM) and induce a defined monopolar spindle phenotype (EC50 = 5 μM) [1] provides a robust chemical biology tool to dissect the temporal and spatial regulation of microtubule dynamics during mitosis. This application is directly supported by the foundational work of Kapoor et al., which utilized DAP-81 to reveal that PLK activity is required for the assembly and maintenance of bipolar spindles by destabilizing kinetochore microtubules [2].

Broad-Spectrum Screening for PLK1-Dependent Cancer Cell Lines

DAP-81's demonstrated antiproliferative activity across a panel of >120 cancer cell lines [1] makes it an excellent candidate for large-scale screening efforts to identify tumor types with heightened sensitivity to PLK1 inhibition. Its potent biochemical and cellular activity ensures that it can be used as a benchmark PLK1 inhibitor in viability assays to compare and contrast the dependency of various cancer models on PLK1 signaling.

Structure-Activity Relationship (SAR) Studies on the Diaminopyrimidine Scaffold

As a member of the diaminopyrimidine (DAP) privileged scaffold [1], DAP-81 serves as a valuable starting point or reference compound for medicinal chemistry efforts focused on optimizing PLK1 inhibitors. Its well-defined structure (CAS 794466-17-4) and published synthetic routes [2] allow for the rational design and synthesis of novel DAP analogs aimed at improving selectivity, pharmacokinetic properties, or overcoming resistance mechanisms.

In Vivo Preclinical Tumor Model Studies

Given its advanced preclinical status and established in vitro profile, DAP-81 is a prime candidate for in vivo efficacy studies in xenograft or syngeneic mouse models of cancer [1]. Its potency and cellular mechanism of action suggest it could be effectively used to validate PLK1 as a therapeutic target in vivo, paving the way for the development of next-generation PLK1-directed therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAP-81

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.